molecular formula C10H13NO2S B14247319 Benzoic acid, 2-(aminothio)-, 1-methylethyl ester CAS No. 262428-22-8

Benzoic acid, 2-(aminothio)-, 1-methylethyl ester

Cat. No.: B14247319
CAS No.: 262428-22-8
M. Wt: 211.28 g/mol
InChI Key: UPDLXIMCGJHOGL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(aminothio)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H13NO2S. It is also known by other names such as Anthranilic acid, isopropyl ester, Isopropyl anthranilate, and Isopropyl 2-aminobenzoate . This compound is characterized by the presence of an ester functional group, an amino group, and a thio group attached to the benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(aminothio)-, 1-methylethyl ester typically involves the esterification of anthranilic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where anthranilic acid and isopropanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(aminothio)-, 1-methylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-(aminothio)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(aminothio)-, 1-methylethyl ester involves its interaction with various molecular targets. The amino and thio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

Properties

CAS No.

262428-22-8

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

propan-2-yl 2-aminosulfanylbenzoate

InChI

InChI=1S/C10H13NO2S/c1-7(2)13-10(12)8-5-3-4-6-9(8)14-11/h3-7H,11H2,1-2H3

InChI Key

UPDLXIMCGJHOGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1SN

Origin of Product

United States

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